(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolidine ring, a phenyl group, a carboxylic acid group, and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrrolidine ring provides a cyclic structure, the phenyl group contributes to the aromaticity, the carboxylic acid group adds polarity, and the methylsulfanyl group introduces sulfur into the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation . The pyrrolidine ring might participate in reactions typical of cyclic amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility would be influenced by the polar carboxylic acid group and the nonpolar phenyl group .Scientific Research Applications
Synthesis and Structural Analysis
- Innovative synthesis techniques have been developed for creating complex molecules with potential therapeutic applications. For example, a novel route for synthesizing highly congested aryl-tethered 2-aminobenzylamines through ring transformation of 2-pyranones has been explored, highlighting the versatility of sulfur-containing compounds in synthesis (Farhanullah, Samrin, & Ram, 2007).
- Research on amino acid derivatives of benzoyl isothiocyanate has provided insights into crystal structures and theoretical predictions of reactivity, demonstrating the importance of understanding molecular interactions for developing new chemical entities (Odame, Hosten, Betz, Lobb, & Tshentu, 2015).
Medicinal Chemistry Applications
- Fluorinated amino acids, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized for sensitive applications in 19F NMR, indicating their utility in probing and medicinal chemistry due to distinct conformational preferences and high sensitivity in NMR applications (Tressler & Zondlo, 2014).
- N-Substituted-β-amino acid derivatives have shown antimicrobial activity, underscoring the potential of such compounds in addressing resistant bacterial strains. This suggests a promising avenue for developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Mechanism of Action
Target of Action
Z-Pro-Met-OH, also known as L-Methionine,1-[(phenylmethoxy)carbonyl]-L-prolyl-, is a derivative of methionine . It has been explored as a corrosion inhibitor for copper film chemical mechanical polishing (CMP) in weak alkaline conditions .
Mode of Action
The compound interacts with its target by forming a dense and ordered adsorption film on the copper surface . This interaction effectively inhibits the corrosion of copper, maintaining a high removal rate while reducing the static etch rate .
Biochemical Pathways
It’s known that the compound exhibits strong chemical adsorption on copper substrates . This suggests that it may influence pathways related to copper metabolism and corrosion processes.
Pharmacokinetics
It’s known that the compound has a high inhibition efficiency, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of Z-Pro-Met-OH’s action is the inhibition of copper corrosion. It achieves this with a high inhibition efficiency of 78.26%, while maintaining a high removal rate . This leads to a reduction in the static etch rate and a low surface root mean square deviation .
Action Environment
The efficacy and stability of Z-Pro-Met-OH are influenced by environmental factors such as pH. The compound has been shown to be effective as a corrosion inhibitor in weak alkaline conditions (pH 8.5)
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methylsulfanyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-26-11-9-14(17(22)23)19-16(21)15-8-5-10-20(15)18(24)25-12-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSZNCPOQRYPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938918 | |
Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17730-18-6 | |
Record name | N-(1-((Phenylmethoxy)carbonyl)-L-prolyl)-L-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334030 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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